molecular formula C11H19N3O B1481552 (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2091183-74-1

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481552
CAS No.: 2091183-74-1
M. Wt: 209.29 g/mol
InChI Key: UYWHZISBCLSKRY-UHFFFAOYSA-N
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Description

“(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a piperidine ring as one of its main components . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of products . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Future Directions

Piperidine derivatives, including “(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol”, continue to be an area of interest in the field of drug discovery . Future research may focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for pharmaceutical applications .

Mechanism of Action

Target of Action

The compound (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a complex molecule that may interact with multiple targetsIt contains a piperidine moiety, which is a common structural element in many pharmaceuticals and alkaloids . Piperidine derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds containing piperidine and indole moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and piperidine derivatives , it is likely that this compound may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the known activities of indole and piperidine derivatives , it can be speculated that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cellular signaling, gene expression, enzymatic activity, and more.

Properties

IUPAC Name

(2-ethyl-5-piperidin-4-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h7,9,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHZISBCLSKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
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(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

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